molecular formula C15H14O5 B10799815 (2R)-2-[2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one

(2R)-2-[2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one

Cat. No.: B10799815
M. Wt: 274.27 g/mol
InChI Key: GTEXBOVBADJOQH-NSHDSACASA-N
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Description

(2R)-2-[2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a methoxy group, and a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the Ethenyl Group: The benzodioxole can be subjected to a Heck reaction with an appropriate vinyl halide to introduce the ethenyl group.

    Construction of the Dihydropyran Ring: The final step involves the cyclization of an appropriate precursor, such as a hydroxy ketone, in the presence of an acid catalyst to form the dihydropyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to ethyl derivatives.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles.

Scientific Research Applications

Chemistry

In organic synthesis, (2R)-2-[2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile building block.

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it useful in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which (2R)-2-[2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one exerts its effects is not fully understood. its interaction with molecular targets likely involves binding to specific enzymes or receptors, leading to modulation of biological pathways. The benzodioxole moiety may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one: shares similarities with other benzodioxole-containing compounds, such as safrole and piperonyl butoxide.

    Safrole: Known for its use in the synthesis of MDMA and as a precursor for various fragrances.

    Piperonyl Butoxide: Commonly used as a pesticide synergist.

Uniqueness

What sets this compound apart is its combination of a benzodioxole moiety with a dihydropyran ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

(2R)-2-[2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3/t11-/m0/s1

InChI Key

GTEXBOVBADJOQH-NSHDSACASA-N

Isomeric SMILES

COC1=CC(=O)O[C@H](C1)C=CC2=CC3=C(C=C2)OCO3

Canonical SMILES

COC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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